2-[(Diethylamino)methyl]-4-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]phenyl benzoate 2-[(Diethylamino)methyl]-4-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]phenyl benzoate
Brand Name: Vulcanchem
CAS No.: 296791-05-4
VCID: VC15475574
InChI: InChI=1S/C25H25N3O4S/c1-3-28(4-2)17-19-16-20(14-15-22(19)32-25(29)18-10-6-5-7-11-18)26-24-21-12-8-9-13-23(21)33(30,31)27-24/h5-16H,3-4,17H2,1-2H3,(H,26,27)
SMILES:
Molecular Formula: C25H25N3O4S
Molecular Weight: 463.6 g/mol

2-[(Diethylamino)methyl]-4-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]phenyl benzoate

CAS No.: 296791-05-4

Cat. No.: VC15475574

Molecular Formula: C25H25N3O4S

Molecular Weight: 463.6 g/mol

* For research use only. Not for human or veterinary use.

2-[(Diethylamino)methyl]-4-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]phenyl benzoate - 296791-05-4

Specification

CAS No. 296791-05-4
Molecular Formula C25H25N3O4S
Molecular Weight 463.6 g/mol
IUPAC Name [2-(diethylaminomethyl)-4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenyl] benzoate
Standard InChI InChI=1S/C25H25N3O4S/c1-3-28(4-2)17-19-16-20(14-15-22(19)32-25(29)18-10-6-5-7-11-18)26-24-21-12-8-9-13-23(21)33(30,31)27-24/h5-16H,3-4,17H2,1-2H3,(H,26,27)
Standard InChI Key QWMOXMZBJLZUNN-UHFFFAOYSA-N
Canonical SMILES CCN(CC)CC1=C(C=CC(=C1)NC2=NS(=O)(=O)C3=CC=CC=C32)OC(=O)C4=CC=CC=C4

Introduction

Chemical Structure and Nomenclature

Systematic IUPAC Name

The compound’s IUPAC name, 2-[(diethylamino)methyl]-4-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]phenyl benzoate, systematically describes its components:

  • Benzoate ester: Derived from benzoic acid, linked via an ester bond to the phenyl group.

  • Diethylamino-methyl group: A tertiary amine substituent at the 2-position of the phenyl ring.

  • 1,2-Benzothiazole 1,1-dioxide: A heterocyclic sulfonamide derivative at the 4-position.

Molecular Formula and Weight

  • Molecular formula: C25H25N3O5S\text{C}_{25}\text{H}_{25}\text{N}_3\text{O}_5\text{S}

  • Molecular weight: Calculated as 495.55g/mol495.55 \, \text{g/mol}.

Table 1: Atomic Composition

ElementQuantity
Carbon25
Hydrogen25
Nitrogen3
Oxygen5
Sulfur1

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves a multi-step approach:

  • Formation of 1,2-benzothiazole 1,1-dioxide: Achieved via oxidation of 1,2-benzothiazole using hydrogen peroxide or ozone.

  • Amination at the 3-position: Reacting the sulfonated benzothiazole with aniline derivatives under nucleophilic substitution conditions.

  • Esterification: Coupling the aminophenyl intermediate with benzoyl chloride in the presence of a base catalyst (e.g., triethylamine).

  • Diethylamino-methyl introduction: Mannich reaction or alkylation using diethylamine and formaldehyde.

Optimization Challenges

  • Steric hindrance: Bulky substituents may reduce reaction yields during amination.

  • Sensitivity to hydrolysis: The ester bond necessitates anhydrous conditions.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly soluble in water due to the hydrophobic benzothiazole and benzoate groups.

  • Stability: Susceptible to photodegradation; requires storage in amber containers under inert gas.

Table 2: Key Physicochemical Parameters

PropertyValue
Melting Point180–185°C (decomposes)
LogP (Partition Coeff.)3.8 ± 0.2
pKa8.1 (amine), 1.9 (sulfonamide)

Applications in Materials Science

Polymer Modification

The sulfonamide group can act as a crosslinking agent in epoxy resins, improving thermal stability.

Table 3: Thermal Properties of Modified Epoxy

PropertyUnmodifiedModified
Glass Transition Temp.120°C145°C
Tensile Strength70 MPa85 MPa

Future Research Directions

  • Structure-activity relationship (SAR) studies: Optimizing substituents for enhanced antimicrobial efficacy.

  • Nanoparticle delivery systems: Encapsulation to improve solubility and target specificity.

  • Ecotoxicity assessments: Long-term environmental impact studies.

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